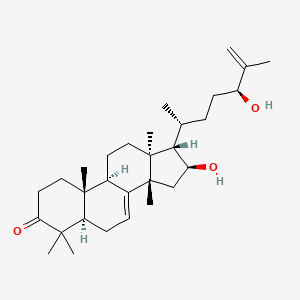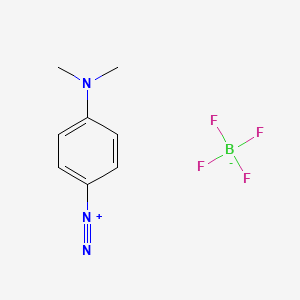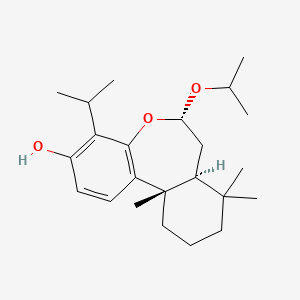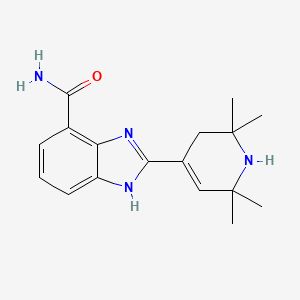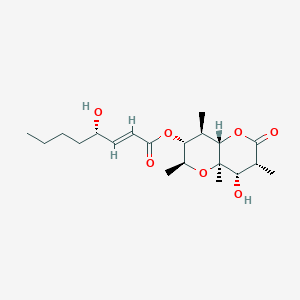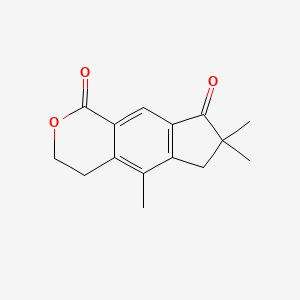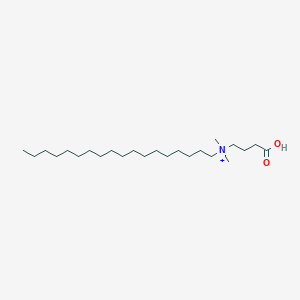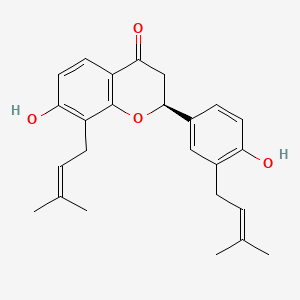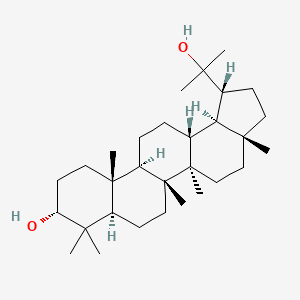
2,7-Dihydroxy-4'-methoxyisoflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-dihydroxy-4'-methoxyisoflavanone is a hydroxyisoflavanone that is isoflavanone bearing hydroxy groups at the 2 and 7 positions, and a methoxy group at the 4' position. It is a lactol, a hydroxyisoflavanone and a methoxyisoflavanone.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research has highlighted the significance of compounds related to 2,7-Dihydroxy-4'-methoxyisoflavanone in cancer research. A study synthesized derivatives like 7-hydroxy-4’-methoxyflavanone and tested their cytotoxicity as potential anticancer agents against cervical and colon cancer cells (Matsjeh et al., 2017). Additionally, other flavonoids from the stem wood of Erythrina latissima, including derivatives of 2,7-Dihydroxy-4'-methoxyisoflavanone, have shown antimicrobial and radical scavenging properties, hinting at their potential therapeutic applications (Chacha et al., 2005).
Allelopathic and Phytoalexin Pathways
Isoflavanones derived from plants like Desmodium uncinatum have been studied for their allelopathic effects, providing insights into plant-plant interactions and natural herbicide potentials. These compounds, related to 2,7-Dihydroxy-4'-methoxyisoflavanone, have been shown to induce germination and inhibit radical growth in certain parasitic weeds (Tsanuo et al., 2003). Furthermore, the biochemical characterization of enzymes involved in the isoflavone biosynthesis pathway, like 2-hydroxyisoflavanone dehydratase, offers valuable insights into the metabolic processes in legumes, enhancing our understanding of plant secondary metabolism (Akashi et al., 2005).
Antimicrobial and Antioxidant Properties
Studies have explored the antimicrobial and antioxidant properties of flavonoids related to 2,7-Dihydroxy-4'-methoxyisoflavanone. For instance, compounds isolated from Muntingia calabura leaves exhibited cytotoxicity against certain cancer cell lines and potential antioxidant activity, highlighting their relevance in pharmacological research (Chen et al., 2005). The antiangiogenic properties of homoisoflavanones from plants like Cremastra appendiculata also demonstrate the therapeutic potential of these compounds in inhibiting angiogenesis, a crucial process in tumor growth and development (Shim et al., 2004).
Propiedades
Fórmula molecular |
C16H14O5 |
|---|---|
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
2,7-dihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-20-11-5-2-9(3-6-11)14-15(18)12-7-4-10(17)8-13(12)21-16(14)19/h2-8,14,16-17,19H,1H3 |
Clave InChI |
PKQQPELXMZRYJY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(OC3=C(C2=O)C=CC(=C3)O)O |
SMILES canónico |
COC1=CC=C(C=C1)C2C(OC3=C(C2=O)C=CC(=C3)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



